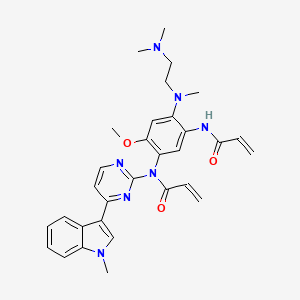

N-Acryloyl Osimertinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Osimertinib Impurity N is a chemical compound associated with the synthesis and degradation of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). Osimertinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Impurities like Osimertinib Impurity N are crucial for understanding the drug’s stability, efficacy, and safety profile.

Wissenschaftliche Forschungsanwendungen

Osimertinib Impurity N has several scientific research applications, including:

Chemistry: It is used to study the stability and degradation pathways of osimertinib, helping to improve the drug’s formulation and shelf life.

Biology: Researchers use the compound to understand its biological effects and interactions with cellular components.

Medicine: The impurity is studied to assess its potential impact on the efficacy and safety of osimertinib in clinical settings.

Industry: In the pharmaceutical industry, Osimertinib Impurity N is used in quality control and regulatory compliance to ensure the purity and safety of osimertinib.

Wirkmechanismus

Target of Action

N-Acryloyl Osimertinib, also known as N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival . It is often mutated in various cancers, including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound is designed to inhibit EGFR sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M) . It selectively targets both EGFR sensitizing and acquired resistance mutations . This compound has lower activity against wild-type EGFR, which helps to reduce off-target effects .

Biochemical Pathways

This compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, this compound disrupts the signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that osimertinib and its active metabolites, AZ5104 and AZ7550, have significant associations with adverse events . Higher exposures to osimertinib, AZ5104, and AZ7550 were related to higher severity of adverse events . Therefore, monitoring these may be beneficial for osimertinib adverse event management .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth and induction of apoptosis . In clinical trials, osimertinib has shown significant improvement in progression-free survival compared to placebo in patients with unresectable stage III EGFR-mutated NSCLC following definitive chemoradiotherapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment (TME) can affect drug resistance . Studies have shown that osimertinib plus anlotinib could improve the prognosis of patients with progressed disease on second-line osimertinib treatment, which may be due to increased T cell infiltration and tumor-associated macrophage (TAM) remodeling via VEGF-VEGFR blockage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Osimertinib Impurity N involves multiple steps, including the use of various reagents and catalysts. The exact synthetic route can vary, but typically involves the following steps:

Starting Material: The synthesis begins with a precursor compound, which undergoes a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Purification: The final product is purified using techniques such as chromatography to isolate Osimertinib Impurity N from other by-products.

Industrial Production Methods

In an industrial setting, the production of Osimertinib Impurity N is scaled up using large reactors and automated systems to ensure consistency and quality. The process involves:

Batch Production: Large quantities of the starting material are processed in batches.

Quality Control: Each batch undergoes rigorous quality control to ensure the purity and consistency of Osimertinib Impurity N.

Regulatory Compliance: The production process complies with regulatory standards to ensure safety and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

Osimertinib Impurity N can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Reaction Conditions: These reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of deoxygenated products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gefitinib: A first-generation EGFR-TKI used in the treatment of NSCLC.

Erlotinib: Another first-generation EGFR-TKI with similar applications.

Afatinib: A second-generation EGFR-TKI designed to overcome resistance to first-generation inhibitors.

Dacomitinib: Another second-generation EGFR-TKI with a broader spectrum of activity.

Uniqueness of Osimertinib Impurity N

Osimertinib Impurity N is unique due to its specific association with osimertinib, a third-generation EGFR-TKI. Unlike first and second-generation inhibitors, osimertinib is designed to target specific resistance mutations, making it more effective in certain patient populations. The study of Osimertinib Impurity N helps in understanding the unique degradation pathways and potential side effects associated with osimertinib, contributing to the development of safer and more effective cancer therapies .

Biologische Aktivität

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations. However, the biological activity of its impurities, particularly Osimertinib Impurity N , is less well-documented. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of Osimertinib Impurity N.

Overview of Osimertinib

Osimertinib (AZD9291) is designed to target both sensitizing mutations in EGFR and the T790M resistance mutation. It has shown significant efficacy in clinical trials, leading to its approval for patients with advanced NSCLC who have developed resistance to earlier EGFR TKIs. The drug's mechanism involves irreversible binding to the EGFR, inhibiting its phosphorylation and subsequent downstream signaling pathways that promote tumor growth and survival .

- EGFR Inhibition : Similar to osimertinib, impurities may also exhibit some degree of EGFR inhibition, although typically at reduced potency.

- Kinase Inhibition : Research indicates that osimertinib affects multiple kinases beyond EGFR, with varying IC50 values. Impurities might share this characteristic but require specific evaluation .

Efficacy and Safety Profiles

A study conducted on patients with advanced NSCLC indicated that osimertinib was highly effective, achieving an objective response rate (ORR) of 61% and a median progression-free survival (PFS) of 9.6 months among patients with T790M mutations . The safety profile was acceptable with manageable side effects.

Table 1: Summary of Clinical Efficacy Data for Osimertinib

| Study Reference | Patient Population | ORR (%) | mPFS (months) | Common AEs (%) |

|---|---|---|---|---|

| Advanced NSCLC | 61 | 9.6 | Diarrhea (28.9), Rash (24.4) | |

| Lung Adenocarcinoma | 63.3 | 10.41 | Dry Skin (17.8), Paronychia (13.3) |

Case Studies

In a retrospective analysis involving 94 patients who received osimertinib after prior treatments, the drug demonstrated significant efficacy against CNS metastases, with a median systemic PFS of 8.8 months . The study highlighted the importance of monitoring for potential adverse effects related to impurities.

Comparative Analysis with Other EGFR TKIs

Osimertinib has been compared to other EGFR TKIs such as gefitinib and afatinib in terms of brain penetration and overall efficacy against brain metastases. Studies showed that osimertinib had superior blood-brain barrier penetration, which is crucial for treating brain metastases effectively .

Table 2: Comparison of Osimertinib with Other EGFR TKIs

| Drug | Brain Penetration | Efficacy in CNS Metastases |

|---|---|---|

| Osimertinib | High | Significant tumor regression |

| Gefitinib | Moderate | Limited efficacy |

| Afatinib | Moderate | Limited efficacy |

Eigenschaften

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGIJXFKPBAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.